2-Chloro-6-methoxypyridin-3-amine hydrochloride
Description
Properties
IUPAC Name |
2-chloro-6-methoxypyridin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O.ClH/c1-10-5-3-2-4(8)6(7)9-5;/h2-3H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBNIFQFMVZPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)N)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674511 | |
| Record name | 2-Chloro-6-methoxypyridin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216499-22-7 | |
| Record name | 2-Chloro-6-methoxypyridin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitro Reduction Pathway
Starting Material: 2-Chloro-3-Nitro-6-Methoxypyridine
A widely reported method begins with 2-chloro-3-nitro-6-methoxypyridine as the precursor. The nitro group at position 3 is reduced to an amine, followed by hydrochloric acid treatment to form the hydrochloride salt.
Reaction Steps:
Catalytic Hydrogenation :
Acid Treatment :
Optimization Insights:
Direct Amination of Halogenated Pyridines
Buchwald-Hartwig Amination
This method employs transition-metal catalysis to introduce the amine group directly onto a chlorinated pyridine backbone.
Reaction Steps:
- Substrate Preparation :
- Start with 2,6-dichloro-3-methoxypyridine .
Amination :
Salt Formation :
- Treat with HCl gas in dichloromethane to precipitate the hydrochloride salt.
Challenges:
Methoxy Group Introduction via Nucleophilic Substitution
Displacement of Hydroxyl Groups
For substrates lacking the methoxy group, nucleophilic substitution introduces the methoxy moiety.
Reaction Steps:
- Substrate : 2-Chloro-3-amino-6-hydroxypyridine .
Methylation :
Salt Formation :
- Dissolve in HCl-saturated ethanol and evaporate to dryness.
Side Reactions:
Industrial-Scale Synthesis
Comparative Analysis of Methods
Key Takeaways :
Purification and Characterization
Recrystallization
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxypyridin-3-amine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products Formed
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include amines or other reduced derivatives.
Scientific Research Applications
2-Chloro-6-methoxypyridin-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxypyridin-3-amine hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Observations:
Positional Isomerism: Compounds like 5-chloro-6-methoxypyridin-3-amine and 6-chloro-2-methoxypyridin-3-amine share the same molecular formula but differ in substituent positions. These changes significantly alter electronic properties and binding affinities.
Complex Derivatives : The piperidinyl-containing analog (N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride ) introduces a basic nitrogen center, enabling interactions with biological targets like ion channels or neurotransmitter receptors .
Pharmacological Relevance
Biological Activity
Overview
2-Chloro-6-methoxypyridin-3-amine hydrochloride is an organic compound with the molecular formula C6H8ClN2O·HCl. Its structure features a chlorine atom at the 2-position, a methoxy group at the 6-position, and an amino group at the 3-position of the pyridine ring. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry, agricultural science, and material science.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways. For example, it has been investigated for its potential antimicrobial and anticancer properties, suggesting that it may inhibit enzymes involved in disease pathways or bind to receptors that mediate cellular responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics.
Anticancer Properties
The compound has also been explored for its anticancer activity. Preliminary studies show that it can inhibit the growth of cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest. For instance, it has been shown to affect the proliferation of specific leukemia cell lines, indicating a need for further exploration in cancer therapy .
Research Applications
This compound serves as a valuable intermediate in synthesizing various pharmaceuticals. Its applications extend to:
- Pharmaceutical Development : Used in creating anti-inflammatory and anticancer agents.
- Agricultural Chemicals : Utilized in formulating herbicides and pesticides to enhance crop protection.
- Material Science : Investigated for its potential in developing novel materials with improved durability .
Comparative Studies
To better understand the biological activity of this compound, it is useful to compare it with similar compounds. Below is a summary table comparing this compound with related pyridine derivatives.
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Chloro-6-methoxypyridin-3-amine | Cl at 2-position, OCH3 at 6-position | Antimicrobial, Anticancer |
| 2-Chloro-6-methoxypyridine | Cl at 2-position only | Limited biological activity |
| 6-Chloro-2-methoxypyridin-3-amine | Cl at 6-position | Moderate antimicrobial activity |
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Cancer Cell Line Studies : In vitro assays using leukemia cell lines demonstrated that treatment with the compound resulted in reduced cell viability and increased apoptosis markers, suggesting its potential as a therapeutic agent in cancer treatment .
Q & A
Q. How can researchers design controlled experiments to resolve discrepancies in synthetic yields?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
